molecular formula C13H14ClNO5 B3039074 Dimethyl 5-[(2-chloropropanoyl)amino]isophthalate CAS No. 956576-41-3

Dimethyl 5-[(2-chloropropanoyl)amino]isophthalate

Cat. No.: B3039074
CAS No.: 956576-41-3
M. Wt: 299.7 g/mol
InChI Key: YGPCOBCATAOLDP-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

dimethyl 5-(2-chloropropanoylamino)benzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO5/c1-7(14)11(16)15-10-5-8(12(17)19-2)4-9(6-10)13(18)20-3/h4-7H,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGPCOBCATAOLDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC(=CC(=C1)C(=O)OC)C(=O)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-[(2-chloropropanoyl)amino]isophthalate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dimethyl 5-[(2-chloropropanoyl)amino]isophthalate is widely used in scientific research, particularly in the following areas:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Isophthalate Core

Dimethyl 5-(Benzylamino)Isophthalate
  • Structure: Benzylamino substituent instead of 2-chloropropanoylamino.
  • Key Properties: Forms a 3D hydrogen-bonded network (N–H···O interactions) . Potential application in coordination polymers due to carboxylate bridging .
  • Molecular Weight: 299.33 g/mol (C₁₇H₁₇NO₄), slightly lower than the target compound.
Dimethyl 5-{[4-(2,4-Dichlorophenoxy)Butanoyl]Amino}Isophthalate
  • Structure: Bulky 4-(2,4-dichlorophenoxy)butanoyl group.
  • Key Properties :
    • Higher molecular weight (440.3 g/mol) and lipophilicity (XLogP3 = 4.5) .
    • Enhanced environmental persistence due to chlorine atoms .
Dimethyl 5-(2-Amino-4-(Methoxycarbonyl)Phenoxy)Isophthalate
  • Structure: Phenoxy linker with methoxycarbonyl and amino groups.
  • Key Properties :
    • Higher molecular weight (389.32 g/mol) .
    • Classified as environmentally hazardous .

Functional Group Modifications

Boc-Protected Analogs
  • Examples: Dimethyl 5-[3-[(tert-Butoxycarbonyl)Amino]Propyl]Isophthalate (17) . Ureido-linked variants (e.g., Compounds 12, 13) .
  • Key Differences :
    • Boc groups introduce steric bulk, requiring deprotection for further reactivity .
    • Synthesis involves palladium-catalyzed coupling, contrasting with simpler amidation/esterification steps .
Propargyloxycarbonyl Derivatives
  • Example: Dimethyl 5-(2-{[(Prop-2-yn-1-yloxy)Carbonyl]Amino}Ethoxy)Isophthalate (5) .
  • Key Feature : Alkyne functionality enables click chemistry applications .

Biological Activity

Dimethyl 5-[(2-chloropropanoyl)amino]isophthalate (DCAI) is a compound that has garnered attention in the fields of medicinal chemistry and biological research. Its structure, characterized by the presence of both ester and amide functional groups, suggests potential reactivity and biological activity that could be harnessed in various applications.

Chemical Structure and Properties

  • Molecular Formula : C₁₃H₁₄ClNO₅
  • Molecular Weight : 299.71 g/mol
  • CAS Number : 956576-41-3

The compound features a chloropropanoyl group attached to an isophthalate backbone, which may influence its interaction with biological systems.

The biological activity of DCAI is primarily attributed to its ability to interact with specific molecular targets, including proteins and enzymes. The mechanism involves both covalent and non-covalent bonding, which can modify the activity of these targets, leading to alterations in cellular pathways and functions. This interaction is critical for its application in proteomics research, where it can be used to study protein modifications and interactions .

Antiviral Properties

Recent studies have indicated that DCAI exhibits antiviral properties, particularly against certain viruses by inhibiting their replication processes. The compound's mechanism involves targeting viral RNA-dependent RNA polymerase (RdRp), which is essential for viral replication. This inhibition could pave the way for developing antiviral therapies based on DCAI.

Antibacterial and Antifungal Activities

DCAI has also shown promise as an antibacterial and antifungal agent. Preliminary investigations suggest that its structural components may enhance its efficacy against various pathogens by disrupting their cellular processes. This aspect is crucial for exploring DCAI as a potential therapeutic agent in infectious diseases .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntiviralInhibits RdRp activity in viral replication
AntibacterialEffective against multiple bacterial strains
AntifungalShows activity against common fungal pathogens

Case Study: Proteomics Applications

In proteomics research, DCAI has been utilized to modify proteins for studying their interactions and functions. For instance, a study demonstrated that DCAI could effectively label specific amino acids in proteins, facilitating the analysis of post-translational modifications. This capability is essential for understanding disease mechanisms at the molecular level .

Q & A

Q. What are the key considerations for optimizing the synthetic pathway of dimethyl 5-[(2-chloropropanoyl)amino]isophthalate to improve yield and purity?

  • Methodological Answer : Optimizing synthesis requires factorial design to isolate critical variables (e.g., reaction temperature, solvent polarity, catalyst type). For example, a pre-experimental design (e.g., Plackett-Burman) can screen variables, followed by response surface methodology (RSM) to model interactions between factors like reaction time (60–120 min) and stoichiometric ratios (1:1.2–1:1.5). Purity can be monitored via HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) .
  • Data Table :
VariableTested RangeImpact on Yield (%)
Temperature (°C)80–12025–78
Catalyst loading0.5–2.0 mol%18–65
Solvent (DMF vs. THF)Polar aprotic40 vs. 32

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic techniques:
  • FT-IR : Confirm amide C=O stretch (~1650 cm⁻¹) and ester C-O (~1250 cm⁻¹).
  • NMR : ¹H NMR should show singlet peaks for methyl ester groups (δ 3.8–3.9 ppm) and aromatic protons (δ 7.5–8.2 ppm). ¹³C NMR must resolve the chloropropanoyl carbonyl (~170 ppm) .
  • Mass Spectrometry : ESI-MS in positive ion mode should detect [M+H]⁺ at m/z 326.1 (calculated).

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the chloropropanoyl moiety in nucleophilic substitution reactions?

  • Methodological Answer : Employ density functional theory (DFT) calculations (e.g., B3LYP/6-311++G**) to model transition states and activation barriers. Compare with experimental kinetics (e.g., pseudo-first-order conditions with excess amine nucleophiles). Solvent effects (e.g., DMSO vs. toluene) can be analyzed using Kamlet-Taft parameters to correlate polarity with SN2 vs. SN1 pathways .
  • Data Table :
NucleophileSolventRate Constant (k, s⁻¹)ΔG‡ (kJ/mol)
EthylamineDMSO2.1 × 10⁻³85.2
PiperidineToluene1.4 × 10⁻⁴92.7

Q. How can contradictory solubility data for this compound in polar solvents be resolved?

  • Methodological Answer : Conduct systematic solubility studies using the shake-flask method across a temperature gradient (25–60°C). Employ Hansen solubility parameters (δD, δP, δH) to categorize solvent compatibility. For example, discrepancies in DMF solubility may arise from trace water content, which can be quantified via Karl Fischer titration .
  • Data Table :
SolventδD (MPa¹/²)δP (MPa¹/²)δH (MPa¹/²)Solubility (mg/mL)
DMF17.413.711.345.2
Acetone15.510.47.028.7

Q. What strategies mitigate degradation of this compound under ambient storage conditions?

  • Methodological Answer : Perform accelerated stability studies (40°C/75% RH for 6 months) with LC-MS monitoring. Identify degradation products (e.g., hydrolysis to carboxylic acid) and apply Arrhenius modeling to predict shelf-life. Stabilizers like antioxidants (e.g., BHT at 0.1% w/w) or desiccants (silica gel) can be tested .

Theoretical and Methodological Frameworks

Q. How does the electronic effect of the isophthalate backbone influence the compound’s bioactivity in structure-activity relationship (SAR) studies?

  • Methodological Answer : Use molecular docking (AutoDock Vina) to simulate interactions with target proteins (e.g., kinases). Compare binding energies of methyl ester vs. free carboxylic acid derivatives. Pair with in vitro assays (IC50 measurements) to validate computational predictions .

Q. What statistical approaches are optimal for analyzing dose-response data in toxicity studies involving this compound?

  • Methodological Answer : Apply nonlinear regression (e.g., four-parameter logistic model) to calculate EC50 values. Use ANOVA with post-hoc Tukey tests to compare treatment groups. For high-throughput data, machine learning (random forests) can identify critical toxicity predictors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Dimethyl 5-[(2-chloropropanoyl)amino]isophthalate
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Dimethyl 5-[(2-chloropropanoyl)amino]isophthalate

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